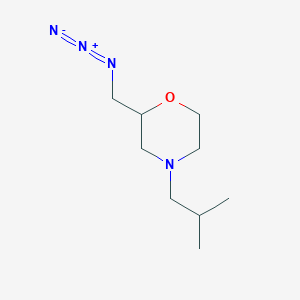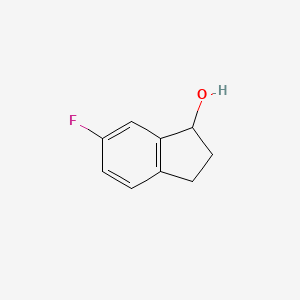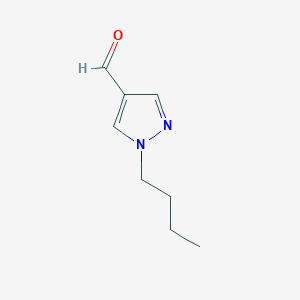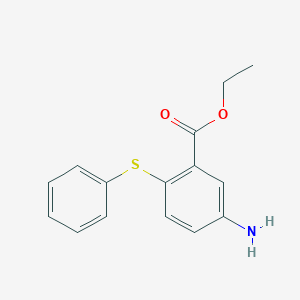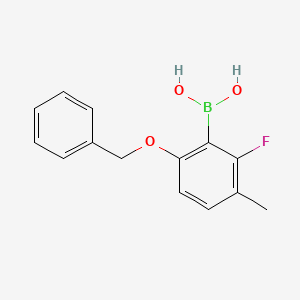
Ácido 6-benciloxi-2-fluoro-3-metilfenilborónico
Descripción general
Descripción
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a useful research compound. Its molecular formula is C14H14BFO3 and its molecular weight is 260.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protodesboronación Catalítica
Este compuesto se puede utilizar en la protodesboronación catalítica de ésteres borónicos de pinacol . Este proceso implica un enfoque radical y es particularmente útil para la hidrometilación formal de alquenos anti-Markovnikov . Esta transformación es valiosa pero no muy conocida .
Estrategia de Hidroboración-Desboronación
El compuesto se puede utilizar en una estrategia de hidroboración-desboronación . Esta estrategia es una secuencia eficiente para la hidrogenación formal de alquenos no activados a alcanos .
Acoplamiento de Suzuki–Miyaura
El acoplamiento de Suzuki–Miyaura es una de las aplicaciones más importantes de los compuestos organoborónicos . Este compuesto se puede utilizar en este proceso de acoplamiento .
Transformaciones de Grupos Funcionales
La parte de boro de este compuesto se puede convertir en una amplia gama de grupos funcionales . Estas transformaciones incluyen oxidaciones, aminaciones, halogenaciones y formaciones de enlaces C-C como alquenilaciones, alquinilaciones y arilaciones .
Síntesis de Fluorobifenilciclohexenos y Difluoroterfenilos Líquido-Cristalinos
Este compuesto se puede utilizar para hacer nuevos fluorobifenilciclohexenos y difluoroterfenilos líquido-cristalinos mediante acoplamientos cruzados catalizados por paladio .
Síntesis de o-Fenilfenoles
Este compuesto también se puede utilizar en la síntesis de o-fenilfenoles, que son potentes agonistas del receptor de leucotrieno B4 .
Mecanismo De Acción
Target of Action
The primary target of the compound 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It is known that the compound is solid at room temperature Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins
Result of Action
The molecular effect of the action of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can result in the synthesis of a wide range of organic compounds . The cellular effects would depend on the specific compounds being synthesized.
Action Environment
The action of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid can be influenced by environmental factors. For instance, the rate of the Suzuki–Miyaura reaction can be affected by the pH of the environment . The compound is also likely to be mobile in the environment due to its water solubility . Additionally, the compound should be stored at a temperature between 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
(2-fluoro-3-methyl-6-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO3/c1-10-7-8-12(13(14(10)16)15(17)18)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAFLFHRTMXSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)
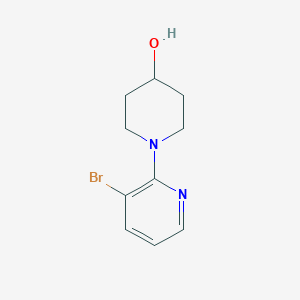
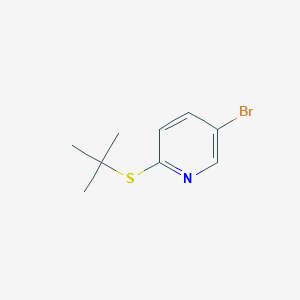
![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)
![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)
![Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1526554.png)
![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)
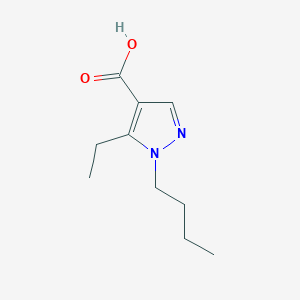
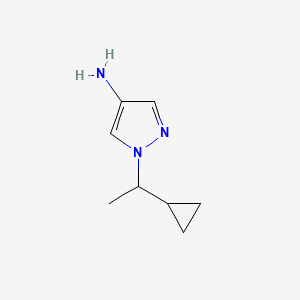
![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)
